molecular formula C20H18FN5O B1678706 2-[4-[2-Fluoro-5-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]phenyl]pyrazol-1-yl]ethanol CAS No. 879487-87-3

2-[4-[2-Fluoro-5-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]phenyl]pyrazol-1-yl]ethanol

Cat. No. B1678706
CAS RN: 879487-87-3
M. Wt: 363.4 g/mol
InChI Key: JQGOCCALXFSRHZ-UHFFFAOYSA-N
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Description

“2-[4-[2-Fluoro-5-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]phenyl]pyrazol-1-yl]ethanol” is a chemical compound with the CAS Number: 879487-87-3 and a molecular weight of 363.39 .


Molecular Structure Analysis

The linear formula of the compound is C20H18FN5O . For a detailed molecular structure, it’s recommended to refer to a reliable chemical database or a peer-reviewed article.


Physical And Chemical Properties Analysis

This compound is a solid substance stored in a dry environment, under -20C . It has a molecular weight of 363.39 .

Scientific Research Applications

Renal Fibrosis Inhibition

R-268712 has been shown to suppress the development of renal fibrosis in a unilateral ureteral obstruction model. This application is significant in the study of chronic kidney disease, where fibrosis leads to the progressive loss of kidney function .

Glomerulonephritis Treatment

In models of anti-Thy1 glomerulonephritis, R-268712 reduces proteinuria and glomerulosclerosis. It also improves renal function, which is crucial for therapies targeting inflammatory kidney diseases .

Selective TGF-βRI Inhibition

With an IC50 of 2.5 nM, R-268712 exhibits approximately 5000-fold selectivity over p38 MAPK. This specificity makes it an excellent tool for dissecting the role of TGF-βRI in various cellular processes .

Cancer Research

Due to its role in TGF-β signaling, R-268712 may be used in cancer research to understand tumor progression and metastasis, as TGF-β plays a role in cell proliferation and differentiation .

Fibrotic Disease Modeling

Researchers can use R-268712 to induce or inhibit fibrotic pathways in vitro, aiding in the development of models for fibrotic diseases such as liver cirrhosis or pulmonary fibrosis .

Pharmacokinetic Studies

R-268712’s oral bioavailability makes it a candidate for pharmacokinetic studies, which are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of therapeutic agents .

Collagen Expression Studies

In transgenic models expressing collagen reporters, R-268712 can be used to study the regulation of collagen expression, which is vital in wound healing and tissue repair processes .

Drug Development

As a selective inhibitor with high potency, R-268712 serves as a lead compound in drug development, particularly in designing drugs that target the TGF-β/ALK5 pathway .

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

2-[4-[2-fluoro-5-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]phenyl]pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O/c1-13-3-2-4-19(24-13)20-17(11-22-25-20)14-5-6-18(21)16(9-14)15-10-23-26(12-15)7-8-27/h2-6,9-12,27H,7-8H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGOCCALXFSRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC(=C(C=C3)F)C4=CN(N=C4)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301127927
Record name 4-[2-Fluoro-5-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]phenyl]-1H-pyrazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301127927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11703284

CAS RN

879487-87-3
Record name 4-[2-Fluoro-5-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]phenyl]-1H-pyrazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879487-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-Fluoro-5-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]phenyl]-1H-pyrazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301127927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-[2-Fluoro-5-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]phenyl]pyrazol-1-yl]ethanol
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2-[4-[2-Fluoro-5-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]phenyl]pyrazol-1-yl]ethanol
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2-[4-[2-Fluoro-5-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]phenyl]pyrazol-1-yl]ethanol

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